REACTION_CXSMILES
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Cl.[CH:2]([N:4]1[CH2:8][CH2:7][CH2:6][C:5]1=[O:9])=[CH2:3]>>[N:4]1([CH:2]=[CH:3][CH:2]([N:4]2[CH2:8][CH2:7][CH2:6][C:5]2=[O:9])[CH3:3])[CH2:8][CH2:7][CH2:6][C:5]1=[O:9]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
Cl
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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C(=C)N1C(CCC1)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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had been purified by crystallization, under nitrogen for 10 sec
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Duration
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10 s
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Type
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CUSTOM
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Details
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The mixture was stored at 0° C. under a nitrogen atmosphere overnight, during which slow crystallization
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Duration
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8 (± 8) h
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Type
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ADDITION
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Details
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10 ml of ether were added
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Type
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CUSTOM
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Details
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the crystallization
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Type
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CUSTOM
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Details
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1,3-Bis-(1-pyrrolidonyl)butene crystallized in clusters of needles
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Type
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CUSTOM
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Details
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The product was recrystallized from ether/acetone (1/5)
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Name
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Type
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|
Smiles
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N1(C(CCC1)=O)C=CC(C)N1C(CCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |